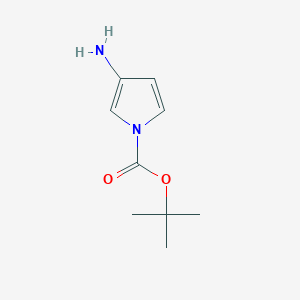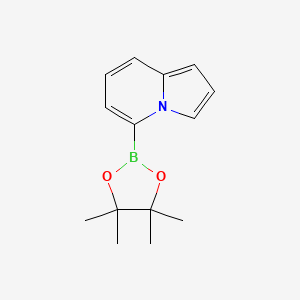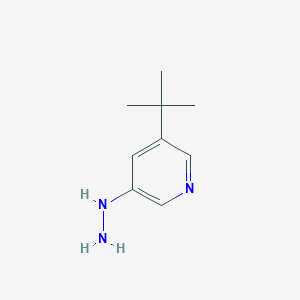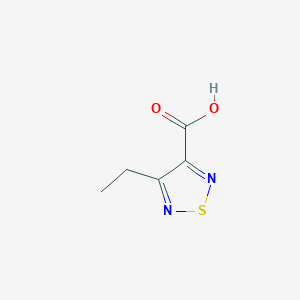![molecular formula C11H6BrNS B13660788 2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)
2-Bromonaphtho[2,1-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromonaphtho[2,1-d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods to synthesize 2-Bromonaphtho[2,1-d]thiazole involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air . This method is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromonaphtho[2,1-d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities or unique chemical properties .
Applications De Recherche Scientifique
2-Bromonaphtho[2,1-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 2-Bromonaphtho[2,1-d]thiazole involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloronaphtho[2,1-d]thiazole
- 2-Fluoronaphtho[2,1-d]thiazole
- 2-Iodonaphtho[2,1-d]thiazole
Uniqueness
2-Bromonaphtho[2,1-d]thiazole is unique due to the presence of the bromine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C11H6BrNS |
|---|---|
Poids moléculaire |
264.14 g/mol |
Nom IUPAC |
2-bromobenzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C11H6BrNS/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H |
Clé InChI |
YQDBRCGGEDWVDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)




![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)



![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)


